7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Catalog No.
S14022168
CAS No.
M.F
C8H14ClN3O2
M. Wt
219.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dion...

Product Name

7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

IUPAC Name

8-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

InChI

InChI=1S/C8H13N3O2.ClH/c9-4-5-1-2-8(3-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H

InChI Key

LYSLPHJOZYYLPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN)C(=O)NC(=O)N2.Cl

7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which contains two nitrogen atoms in a diazaspiro configuration. The chemical formula for this compound is C7H10N2O2HClC_7H_{10}N_2O_2\cdot HCl, and it has a molecular weight of approximately 154.17 g/mol. The compound is known for its potential biological activities, particularly as a ligand for sigma receptors, which are implicated in various neurological processes and pain modulation .

The chemistry of 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves several key reactions:

  • Buchwald-Hartwig Amination: This reaction is often utilized to introduce aryl groups into the spirocyclic framework, enhancing its binding affinity for sigma receptors.
  • Nucleophilic Acyl Substitution: This method is used to modify the amine functionalities, allowing for the synthesis of various derivatives with altered biological properties.
  • Reduction Reactions: Compounds derived from this spirocyclic structure can be reduced to form amines or other functional groups that may exhibit different pharmacological profiles .

The compound exhibits significant biological activity, particularly as a sigma receptor ligand. It has been shown to bind with high affinity to sigma receptors S1R and S2R, which are involved in pain perception and neuroprotection. For instance, one derivative of this compound demonstrated a binding affinity of Ki=3.5nMK_i=3.5\,nM for S1R and Ki=2.6nMK_i=2.6\,nM for S2R, indicating its potential as an analgesic agent . Furthermore, it has been evaluated in various in vitro and in vivo models for its analgesic properties and low toxicity profile.

The synthesis of 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves:

  • Formation of the Spirocyclic Framework: Initial reactions create the diazaspiro structure through cyclization processes.
  • Functionalization: The introduction of amino groups is achieved via amination reactions that modify the nitrogen atoms within the spirocyclic system.
  • Hydrochloride Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, which enhances solubility and stability for pharmaceutical applications .

This compound has several notable applications:

  • Pharmaceutical Development: Due to its sigma receptor binding properties, it is being investigated for use in developing new analgesics that could treat chronic pain conditions.
  • Research Tool: It serves as a valuable tool in neuropharmacological research to study sigma receptor functions and their roles in various diseases .
  • Potential Therapeutics: Its unique structure may lead to novel therapeutic agents targeting neurological disorders.

Interaction studies have focused on how 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride interacts with sigma receptors and other biological targets:

  • Binding Affinity Studies: These studies reveal its selectivity towards sigma receptors compared to other pain-related targets.
  • In Vivo Efficacy: Research has shown that certain derivatives can produce significant antiallodynic effects at low doses in models of pain induced by capsaicin .
  • Toxicity Assessments: The compound has been evaluated for cytotoxicity in various cell lines, demonstrating a favorable safety profile.

Several compounds share structural similarities with 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
1,3-Triazaspiro[4.5]decane-2,4-dione13625-39-30.92Contains three nitrogen atoms; different spirocyclic arrangement
5-Isopropylimidazolidine-2,4-dione16935-34-50.92Imidazolidine core; different pharmacological profile
5-Isobutylimidazolidine-2,4-dione67337-73-90.92Similar structure but with branched alkyl substituents
1,3,7-Triazaspiro[4.5]decane-2,4-dione78222-09-00.90Triazole ring; potential different receptor interactions
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid43189-50-00.87Contains an imidazolidine moiety; distinct functional groups

These compounds illustrate the diversity within the spirocyclic class and highlight the unique binding properties and potential therapeutic applications of 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride compared to its analogs.

Cyclization Strategies for Diazaspiro[4.4]nonane Core Formation

The diazaspiro[4.4]nonane skeleton, characterized by two fused rings sharing a central spiro carbon, is typically assembled via cyclocondensation or tandem cyclization reactions. A prominent method involves the double cyclization of O-acylated α-hydroxyamides, as demonstrated in the synthesis of structurally analogous 1,6-dioxa-3,9-diazaspiro[4.4]nonanes. By substituting hydroxyamide precursors with diketopiperazine derivatives, this approach can be adapted to form the 1,3-diazaspiro[4.4]nonane core. For instance, reacting N-substituted piperidones with ethyl cyanoacetate in an ammonia-ethanol solution induces cyclocondensation, yielding spirocyclic dicyano intermediates.

Alternative protocols leverage transition-metal catalysis to streamline spirocycle assembly. Rhodium(II)-catalyzed carbene insertion into O–H bonds, followed by base-promoted cyclization, has been employed to construct spiro-conjugated succinimide derivatives. While this method primarily targets furan- or pyran-spiro systems, modifying the diazo precursor to incorporate amide functionalities could enable selective formation of the diazaspiro[4.4]nonane framework.

Table 1: Comparative Analysis of Cyclization Methods

MethodReagents/ConditionsYield (%)Reference
Double CyclizationO-Acylated hydroxyamides65
CyclocondensationPiperidone + ethyl cyanoacetate65
Rh(II)-Catalyzed InsertionDiazoarylidene succinimides70–85

Functionalization Techniques for Aminomethyl Substituent Introduction

Introducing the aminomethyl group at the 7-position necessitates post-cyclization modifications. A two-step sequence involving cyano group reduction has been validated in spirocyclic systems: initial hydrolysis of dicyano intermediates to carboxylic acids, followed by borane-mediated reduction to primary amines. For example, treating 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane with sulfuric acid hydrolyzes the nitriles to amides, which are subsequently reduced to aminomethyl groups using lithium aluminum hydride.

Alternatively, nucleophilic amination strategies exploit halogenated spiro precursors. Reacting 7-bromomethyl-1,3-diazaspiro[4.4]nonane-2,4-dione with aqueous ammonia under high-pressure conditions substitutes the bromide with an aminomethyl group. This method avoids harsh reducing agents but requires stringent control over reaction time and temperature to prevent over-amination or ring-opening side reactions.

Optimization of Hydrochloride Salt Crystallization Processes

Crystallizing the free amine as its hydrochloride salt enhances stability and purity. Key parameters include solvent polarity, acid stoichiometry, and cooling rate. A standard protocol involves dissolving the amine in hot ethanol, adding concentrated hydrochloric acid dropwise until pH 2–3 is achieved, and gradually cooling to −20°C to precipitate crystalline hydrochloride.

Solvent screening studies reveal that ethanol-water mixtures (3:1 v/v) optimize crystal habit and yield, while pure aqueous media often produce amorphous solids. Maintaining a slight excess of HCl (1.05 equiv.) ensures complete protonation without inducing decomposition. Post-crystallization washing with cold diethyl ether removes residual acid, yielding >99% pure hydrochloride salt.

Table 2: Hydrochloride Crystallization Conditions

ParameterOptimal ValueImpact on Yield/Purity
SolventEthanol:Water (3:1)95% yield, crystalline
HCl Equivalents1.05Complete protonation
Cooling Rate1°C/minReduces occlusions

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

219.0774544 g/mol

Monoisotopic Mass

219.0774544 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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